N-(4-Fluorophenyl)-3-(4-phenyl-2-thienyl)-2-propenamide
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Overview
Description
N-(4-Fluorophenyl)-3-(4-phenyl-2-thienyl)-2-propenamide is an organic compound that belongs to the class of amides. This compound features a fluorophenyl group, a phenyl group, and a thienyl group attached to a propenamide backbone. Such compounds are often of interest in medicinal chemistry and materials science due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-3-(4-phenyl-2-thienyl)-2-propenamide typically involves the following steps:
Formation of the Propenamide Backbone: This can be achieved through a condensation reaction between an appropriate amine and an acyl chloride or anhydride.
Introduction of the Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Attachment of the Thienyl Group: This can be done through a cross-coupling reaction, such as the Suzuki or Heck reaction, where the thienyl group is coupled to the propenamide backbone.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)-3-(4-phenyl-2-thienyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Br₂) or nucleophiles (e.g., NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a potential bioactive compound for studying biological pathways.
Medicine: As a candidate for drug development due to its unique structural properties.
Industry: As a precursor for materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-3-(4-phenyl-2-thienyl)-2-propenamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-3-(4-phenyl-2-thienyl)-2-propenamide
- N-(4-Bromophenyl)-3-(4-phenyl-2-thienyl)-2-propenamide
- N-(4-Methylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide
Uniqueness
N-(4-Fluorophenyl)-3-(4-phenyl-2-thienyl)-2-propenamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs.
Properties
CAS No. |
853348-00-2 |
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Molecular Formula |
C19H14FNOS |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
(E)-N-(4-fluorophenyl)-3-(4-phenylthiophen-2-yl)prop-2-enamide |
InChI |
InChI=1S/C19H14FNOS/c20-16-6-8-17(9-7-16)21-19(22)11-10-18-12-15(13-23-18)14-4-2-1-3-5-14/h1-13H,(H,21,22)/b11-10+ |
InChI Key |
IYUPCNVKOSFOND-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=C2)/C=C/C(=O)NC3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2)C=CC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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